1,1-Dicyclohexyl-3-phenylurea
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Overview
Description
1,1-Dicyclohexyl-3-phenylurea is an organic compound with the molecular formula C19H28N2O It is a derivative of urea, characterized by the presence of two cyclohexyl groups and one phenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclohexyl-3-phenylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclohexylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent. The reaction of cyclohexylamine with phosgene generates the corresponding isocyanate intermediate, which then reacts with phenylamine to form the final product. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized cyclohexyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenylurea derivatives.
Scientific Research Applications
1,1-Dicyclohexyl-3-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyl-3-phenylurea involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-phenylurea
- 1,1-Diallyl-3-phenylurea
- 1,1-Dibutyl-3-phenylurea
- 1,1-Diethyl-3-phenylurea
- 1-Cyclohexyl-3-phenylurea
Uniqueness
1,1-Dicyclohexyl-3-phenylurea is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
5765-54-8 |
---|---|
Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-phenylurea |
InChI |
InChI=1S/C19H28N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |
InChI Key |
OSESYOACFFMCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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